molecular formula C24H16N4O5S B11633213 (6Z)-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11633213
M. Wt: 472.5 g/mol
InChI Key: RRGFDEBCVYUIBE-GUOILJMFSA-N
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Description

(6Z)-5-Imino-6-{[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound characterized by its unique structure, which includes a thiazolopyrimidine core, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-Imino-6-{[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The preparation method is simple and easy to implement, suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-6-{[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts. The reactions are typically carried out under ambient conditions, making them eco-friendly and efficient .

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(6Z)-5-Imino-6-{[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (6Z)-5-Imino-6-{[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C24H16N4O5S

Molecular Weight

472.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H16N4O5S/c1-32-21-11-15(28(30)31)7-9-17(21)20-10-8-16(33-20)12-18-22(25)27-19(14-5-3-2-4-6-14)13-34-24(27)26-23(18)29/h2-13,25H,1H3/b18-12-,25-22?

InChI Key

RRGFDEBCVYUIBE-GUOILJMFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Origin of Product

United States

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